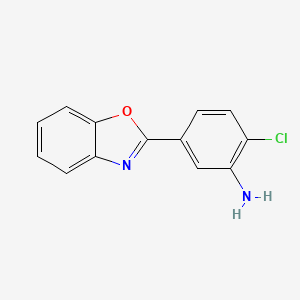
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis
The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (III) (2.8 g) and anhydrous potassium carbonate (1 g) in dry acetone (15 ml) was prepared to which ethyl chloroacetate (1.2 ml) was added and the mixture was stirred for 8 h at room temperature .Physical And Chemical Properties Analysis
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Applications De Recherche Scientifique
Synthesis of Photochromic Compounds
“5-(1,3-Benzoxazol-2-yl)-2-chloroaniline” can be used in the synthesis of new photochromic compounds . These compounds exhibit luminescent properties in their spirocyclic form . The reverse thermal reaction barrier of these compounds decreases with the increase in the electron-withdrawing properties of the substituent in the indoline fragment .
Development of Chemosensors
This compound can also be used in the development of photochromic spiropyrans as potential chemosensors for heavy metal cations . The research involves the use of 5-benzoxazolyl-4-hydroxyisophthalic aldehyde to prepare indoline spiropyrans containing a 6-formyl group and a 1,3-benzoxazole substituent at position 8 of the benzopyran system .
Creation of Polyfunctional Molecular Electronics Materials
The compound can be used in the creation of polyfunctional molecular electronics materials . This is achieved by decorating spiropyrans with suitable functional fragments, which exhibit optically switchable magnetic, fluorescent, and complexing properties .
Environmental Monitoring
The compound can be used in environmental monitoring . This is achieved through the development of photochromic organic compounds with functional groups that effectively coordinate with metal ions .
Synthesis of Spiro[indoline-naphthopyrans]
“5-(1,3-Benzoxazol-2-yl)-2-chloroaniline” can be used in the synthesis of spiro[indoline-naphthopyrans] exhibiting luminescent properties in the spirocyclic form .
Development of Chemical Sensors
The compound can be used in the development of chemical sensors . This is achieved through the synthesis of photochromic spiropyrans as potential chemosensors for heavy metal cations .
Orientations Futures
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the research and development of benzoxazole derivatives, including “5-(1,3-Benzoxazol-2-yl)-2-chloroaniline”, have promising future directions.
Propriétés
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDQHJUUGMNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-chloroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol](/img/structure/B2473086.png)
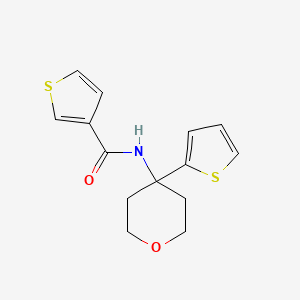
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)
![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)
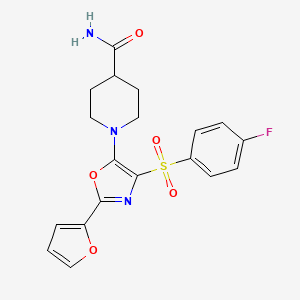
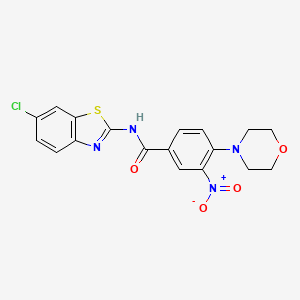
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2473096.png)
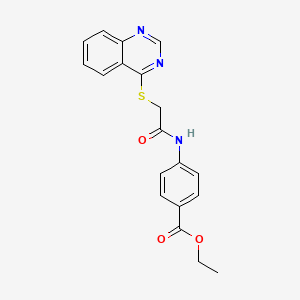

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)
![1-[6-(Difluoromethyl)pyridazin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2473106.png)
![[N-[1-[2-(2-Pyridylcarboxamido)phenyl]ethylidene]glycinato]nickel](/img/structure/B2473107.png)
